{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470716
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-8-6-12(7-9-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)
SMILES: CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13470716

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-8-6-12(7-9-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)
Standard InChI Key OMKVBVRLIJKGES-UHFFFAOYSA-N
SMILES CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₃₁N₃O₃ and a molecular weight of 313.44 g/mol. Its IUPAC name is tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate, reflecting the tert-butyl carbamate group, cyclohexyl backbone, and isopropylamino-acetyl substituent.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
CAS Number1353975-36-6 (structural analog)
IUPAC Nametert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves a multi-step process:

  • Cyclohexylamine Derivatization: A cyclohexylamine precursor is functionalized with an isopropylamino group.

  • Carbamation: The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) .

  • Acetylation: The 2-aminoacetyl moiety is introduced via nucleophilic acyl substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, CHCl₃, 10:1 diamine:Boc₂O ratio73%
AcetylationMethyl bromoacetate, K₂CO₃, DMF70%
Final PurificationSilica gel chromatography (EtOAc/hexane)-

Key Challenges

  • Steric Hindrance: The tert-butyl group and cyclohexyl ring necessitate optimized reaction conditions to avoid side products .

  • Stereoselectivity: Achieving the desired stereoisomer requires chiral catalysts or resolved starting materials .

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMF or DMSO. The Boc group enhances stability under basic conditions but is cleaved by acids (e.g., TFA) .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 1.45 (s, 9H, Boc), 1.0–2.0 (m, cyclohexyl CH₂), and 3.4–3.7 (m, acetyl-CH₂) .

  • MS (ESI+): m/z 314.28 [M+H]⁺.

Applications in Research

Pharmaceutical Intermediates

Carbamates like this compound serve as precursors for protease inhibitors and kinase modulators. For instance, bicyclohexylamine derivatives are key motifs in hepatitis C virus (HCV) NS3/4A protease inhibitors .

Table 3: Comparative Bioactivity of Analogous Carbamates

CompoundTargetIC₅₀Source
{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamateMicrobial enzymes0.8 μM
Pleuromutilin derivativesBacterial ribosomes2.3 μM

Organic Synthesis

The Boc group is widely used for temporary amine protection, enabling selective functionalization of other sites. For example, it facilitates the synthesis of peptide mimetics and macrocycles .

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